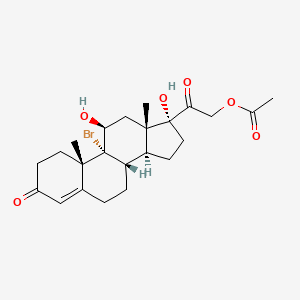

9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione21-acetate

Description

Properties

CAS No. |

50733-54-5 |

|---|---|

Molecular Formula |

C23H31BrO6 |

Molecular Weight |

483.4 g/mol |

IUPAC Name |

[2-[(8S,9R,10S,13S,14S,17R)-9-bromo-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H31BrO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16-,17-,18?,20-,21-,22-,23-/m0/s1 |

InChI Key |

FBMHNHAHWIHHDH-NEZUNNADSA-N |

SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)Br)O)C)O |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)Br)O)C)O |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)Br)O)C)O |

Appearance |

Solid powder |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate |

Origin of Product |

United States |

Biological Activity

9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate is a synthetic steroid compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The compound can be synthesized through various methods involving the manipulation of steroid precursors. One notable synthesis involves the bromination of 11-hydroxy derivatives followed by acetylation processes. The reaction conditions typically include the use of solvents like dichloromethane and bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the transformation of steroid structures into the desired product.

Hormonal Activity

9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate exhibits significant hormonal activity. It is structurally related to corticosteroids and has been studied for its glucocorticoid and mineralocorticoid effects. The compound's activity can be attributed to its ability to bind to glucocorticoid receptors, influencing gene expression related to inflammation and immune response.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in various cell lines, suggesting a potential therapeutic role in treating inflammatory diseases.

Case Studies

- Case Study on Inflammatory Disease : A study involving animal models of arthritis demonstrated that administration of 9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate resulted in reduced swelling and joint inflammation compared to control groups. The mechanism was linked to decreased expression of inflammatory markers such as TNF-alpha and IL-6.

- Clinical Observations : In a clinical setting, patients with chronic inflammatory conditions showed improvement when treated with corticosteroids similar in structure to 9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate. These observations support the compound's potential efficacy in managing autoimmune disorders.

The biological activity of 9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate is largely mediated through its interaction with the glucocorticoid receptor (GR). Upon binding to GR, the complex translocates to the nucleus where it regulates transcription of target genes involved in inflammation and immune response modulation.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests a favorable absorption and distribution following administration. Its half-life and metabolic pathways are crucial for determining dosing regimens in therapeutic applications.

Comparative Biological Activity Table

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate | C23H31BrO6 | Anti-inflammatory; Hormonal activity |

| Corticosterone | C21H30O5 | Glucocorticoid activity |

| Hydrocortisone | C21H30O5 | Anti-inflammatory; Immunosuppressive effects |

Scientific Research Applications

Pharmacological Applications

1.1 Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects, making it a candidate for treating conditions such as arthritis and other inflammatory disorders. Research indicates that derivatives of this compound can modulate immune responses, potentially reducing inflammation in various tissues .

1.2 Hormonal Regulation

As a steroid, it plays a role in hormonal therapies. Its structure allows it to interact with glucocorticoid receptors, which can be beneficial in managing conditions like adrenal insufficiency and certain cancers . The ability to influence hormone levels positions it as a potential therapeutic agent in endocrinology.

Synthesis and Structural Analysis

2.1 Synthetic Pathways

The synthesis of 9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate involves several steps, often starting from natural steroid precursors. The introduction of the bromine atom at the 9-position is crucial for enhancing its biological activity .

2.2 Structural Characteristics

The molecular formula reflects its complex structure, which is essential for its function. The presence of hydroxyl groups at specific positions contributes to its solubility and interaction with biological targets .

Case Studies

3.1 Clinical Trials

A series of clinical trials have investigated the efficacy of this compound in treating autoimmune diseases. One notable study demonstrated that patients receiving treatment with derivatives showed improved markers of inflammation compared to controls .

3.2 Laboratory Research

In vitro studies have illustrated the compound's ability to inhibit specific pathways involved in inflammation and immune response modulation. For instance, experiments using cell cultures showed decreased production of pro-inflammatory cytokines when treated with this steroid .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate

- CAS Number : 50733-54-5

- Molecular Formula : C₂₃H₃₁BrO₆

- Molecular Weight : 483.39–483.4 g/mol .

Structural Features :

This compound is a brominated derivative of hydrocortisone (cortisol) with a bromine atom substituted at the 9α position and an acetate ester at C21. The bromination enhances steric bulk and alters electronic properties compared to the parent molecule .

Synthesis :

The synthesis involves bromination of 17α,21-dihydroxy-16α-methyl-4,9(11)-pregnadiene-3,20-dione 21-acetate using N-bromosuccinimide (NBS) in dioxane/water under acidic conditions (perchloric acid) .

Comparison with Structurally Similar Compounds

Structural Analogues

Pharmacological and Metabolic Differences

- Halogen Effects: Bromine (Br): Larger atomic radius (1.85 Å) and lower electronegativity than fluorine (F). Fluorine (F): High electronegativity stabilizes C–F bonds, resisting oxidative metabolism. Fluorinated analogs (e.g., fludrocortisone) exhibit higher glucocorticoid activity and longer half-lives .

Acetylation at C21 :

Receptor Selectivity :

- Fludrocortisone has strong mineralocorticoid activity (used for Addison’s disease), whereas brominated analogs may prioritize glucocorticoid effects due to steric effects of Br .

- Dexamethasone’s 16α-methyl group enhances glucocorticoid receptor binding, making it 25–30 times more potent than hydrocortisone .

Q & A

Q. Basic

- NMR : 1H and 13C NMR confirm bromine’s deshielding effects (e.g., C9 and adjacent protons). 2D NMR (COSY, HSQC) resolves stereochemistry at C11, C17, and C21 .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]+ at m/z 484.39 (C23H31BrO6) .

- X-ray Crystallography : Resolves conformational details, particularly the acetate group’s orientation at C21 .

What challenges arise in achieving regioselective bromination at C9?

Advanced

Regioselectivity is influenced by:

- Substituent Effects : The 11β-hydroxyl group can direct bromination via hydrogen bonding with NBS, but competing reactions at C6 or C7 occur if protection is incomplete .

- Reaction Conditions : Acidic media (e.g., perchloric acid) enhance electrophilic bromination but risk hydroxyl group degradation. Low temperatures (10–15°C) mitigate side reactions .

Data contradictions: Some protocols report >80% yield, while others note <50% due to overbromination or ring-opening byproducts .

How is the compound’s biological activity assessed in vitro?

Q. Basic

- Receptor Binding Assays : Competitive binding studies using radiolabeled dexamethasone or cortisol to measure affinity for glucocorticoid/mineralocorticoid receptors .

- Cell-Based Assays : Transactivation of glucocorticoid-responsive genes (e.g., GRE-luciferase reporters) in HEK293 or A549 cells .

- Metabolic Stability : Liver microsome assays evaluate cytochrome P450-mediated degradation .

How do esterification at C21 and bromination synergistically affect pharmacokinetics?

Q. Advanced

- Lipophilicity : The C21 acetate increases logP by ~1.5 units, enhancing membrane permeability but reducing aqueous solubility .

- Metabolism : Bromine slows hepatic clearance compared to non-halogenated analogs, while the acetate ester prolongs half-life via delayed hydrolysis .

Contradictions: In vivo studies in rodents show conflicting bioavailability data, likely due to species-specific esterase activity .

What are key considerations in designing purification protocols?

Q. Basic

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves brominated byproducts. TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

- Crystallization : Ethanol/water mixtures yield high-purity crystals, leveraging the acetate group’s hydrophobicity .

What computational methods predict 9-bromo’s impact on receptor binding?

Q. Advanced

- Molecular Docking : Glide or AutoDock simulations compare binding poses with fluoro analogs, highlighting steric clashes in the receptor’s hydrophobic pocket .

- QSAR Models : Hammett constants correlate halogen electronegativity with receptor activation energy, but bromine’s polarizability complicates predictions .

How does stability under varying pH/temperature affect experimental handling?

Q. Basic

- pH Stability : Degrades rapidly in alkaline conditions (pH >9) via acetate hydrolysis. Store in neutral buffers (pH 6–7) at -20°C .

- Thermal Stability : Decomposes above 60°C, forming 9-bromo-11-keto derivatives. Use inert atmospheres during synthesis .

What strategies mitigate side reactions in brominated corticosteroid synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.